molecular formula C29H27N3O3 B2785800 (11Z)-N-(2-methoxyphenyl)-11-(phenylimino)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-31-8

(11Z)-N-(2-methoxyphenyl)-11-(phenylimino)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2785800
CAS No.: 866346-31-8
M. Wt: 465.553
InChI Key: RRQJTHYQUFRREQ-FLWNBWAVSA-N
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Description

This compound belongs to the pyrano-pyrido-quinoline family, characterized by a fused tricyclic core with a pyrano[2,3-f]pyrido[3,2,1-ij]quinoline scaffold. Its structure includes a carboxamide group at position 10, a phenylimino substituent at position 11, and a 2-methoxyphenyl moiety on the carboxamide nitrogen. The (11Z)-configuration denotes the stereochemistry of the imine bond. The molecular formula is C₃₀H₂₉N₃O₃, with a molecular weight of 479.58 g/mol . Key physicochemical properties include a logP of 5.4783, indicative of high lipophilicity, and a polar surface area of 48.838 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-phenylimino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3/c1-34-25-14-6-5-13-24(25)31-28(33)23-18-20-17-19-9-7-15-32-16-8-12-22(26(19)32)27(20)35-29(23)30-21-10-3-2-4-11-21/h2-6,10-11,13-14,17-18H,7-9,12,15-16H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQJTHYQUFRREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=CC=C6)CCCN5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) logP Key Functional Groups
(11Z)-N-(2-Methoxyphenyl)-11-(Phenylimino)-Pyrano-Pyrido-Quinoline-10-Carboxamide C₃₀H₂₉N₃O₃ 2-Methoxyphenyl (N), Phenylimino (C11) 479.58 5.4783 Carboxamide, Imine, Methoxy
N-(3-Chlorophenyl)-11-[(3,5-Dimethylphenyl)Imino]-Pyrano-Pyrido-Quinoline-10-Carboxamide C₃₁H₂₉ClN₃O₂ 3-Chlorophenyl (N), 3,5-Dimethylphenyl 511.04 6.1* Carboxamide, Chloro, Methyl
10-(1,3-Benzothiazol-2-yl)-1,1,7,7-Tetramethyl-Pyrano-Pyrido-Quinoline C₂₆H₂₆N₂O₂S Benzothiazole (C10), Tetramethyl 430.55 4.2* Benzothiazole, Methyl
11-Imino-4H,5H,6H,9H-Benzo[ij][2,3-b]Quinolizin-8-One C₁₈H₁₃N₃O Fused benzoquinolizine core 287.32 3.1* Lactam, Imine

*Estimated based on structural similarity.

Key Observations:

Substituent Impact on Lipophilicity: The 2-methoxyphenyl and phenylimino groups in the target compound contribute to its high logP (5.4783), exceeding analogues like the benzothiazole derivative (logP ~4.2) . Chloro and methyl substituents (e.g., in the 3-chlorophenyl analogue) further increase hydrophobicity (logP ~6.1) .

Crystallographic data for the benzothiazole derivative (space group P21/c, β = 115.89°) highlights how fused-ring systems adopt distinct packing arrangements compared to carboxamide-containing analogues .

Key Observations:

  • The target compound’s synthesis likely involves imine bond formation via condensation, similar to methods for 11-imino-benzoquinolizinones .
  • Benzothiazole derivatives require specialized reagents (e.g., Vilsmeier-Haack), resulting in moderate yields (~68%) .

Spectroscopic and Crystallographic Data

Table 3: Spectral Signatures

Compound Type IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound Not reported Aromatic H: 6.5–8.1; Methoxy: 3.8 Carbonyl (C=O): ~167
Benzothiazole Derivative C=C (1583) Aromatic H: 6.5–7.9; CH₃: 2.24–2.37 Benzothiazole C-S: 116–135
Pyrano[3,2-c]Quinoline C=O (1719), NH (3217) NH: 9.59 (D₂O exchangeable); CH₃: 2.34 Pyrano C-O: 98–112

Key Observations:

  • The target compound’s ¹H NMR spectrum aligns with analogues, showing methoxy protons at δ 3.8 and aromatic protons between δ 6.5–8.1 .
  • IR data for benzothiazole derivatives confirm C=C stretching (1583 cm⁻¹), absent in carboxamide-focused compounds .

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